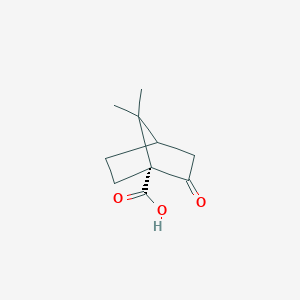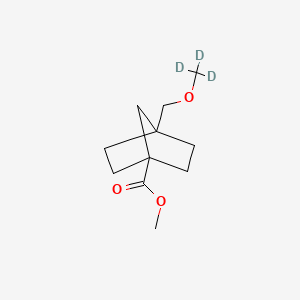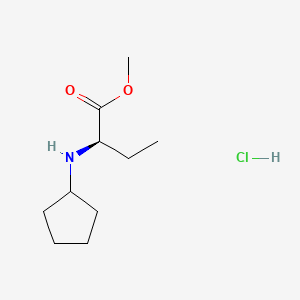
Methyl 5-aminosalicylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-aminosalicylate hydrochloride is a chemical compound with the molecular formula C8H9NO3. It is a derivative of 5-aminosalicylic acid, which is known for its anti-inflammatory properties. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-aminosalicylate hydrochloride can be synthesized through the esterification of 5-aminosalicylic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
Methyl 5-aminosalicylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds.
科学的研究の応用
Methyl 5-aminosalicylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of methyl 5-aminosalicylate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .
類似化合物との比較
Similar Compounds
5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
Sulfasalazine: A prodrug that is metabolized into 5-aminosalicylic acid and sulfapyridine, used in the treatment of rheumatoid arthritis and ulcerative colitis.
Mesalamine: Another derivative of 5-aminosalicylic acid, used to treat inflammatory bowel disease.
Uniqueness
Methyl 5-aminosalicylate hydrochloride is unique due to its methyl ester group, which enhances its solubility and stability compared to its parent compound, 5-aminosalicylic acid. This modification allows for different applications and improved efficacy in certain research and industrial processes.
特性
CAS番号 |
110065-66-2 |
|---|---|
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
methyl 5-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H |
InChIキー |
OEOSSGDBJRJDHN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
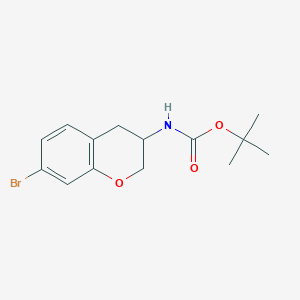
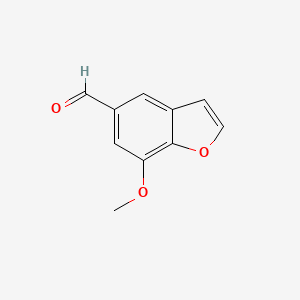
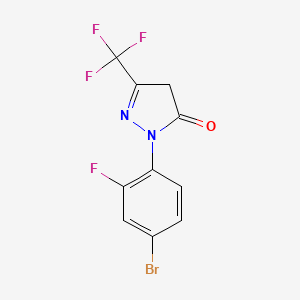
![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
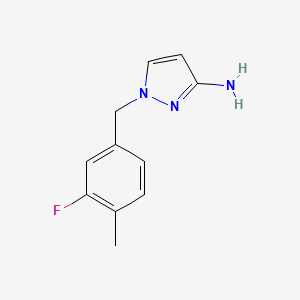
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
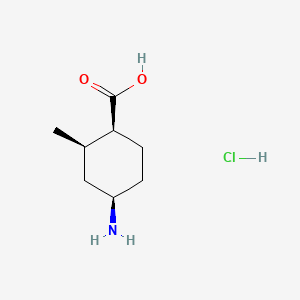
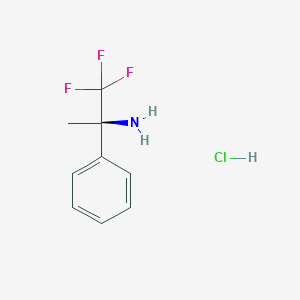

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
